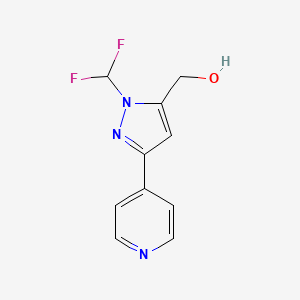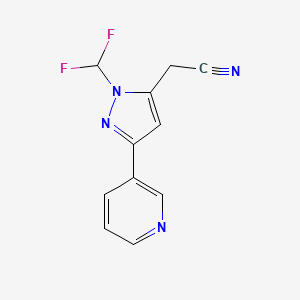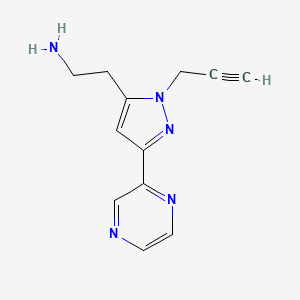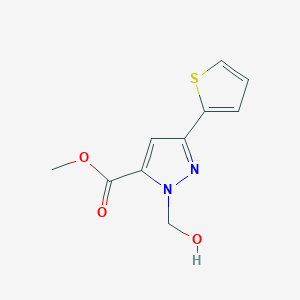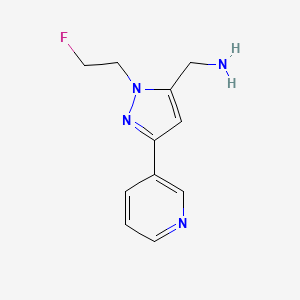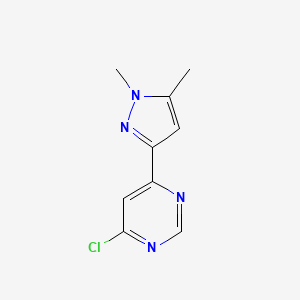
4-氯-6-(1,5-二甲基-1H-吡唑-3-基)嘧啶
描述
4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a 1,5-dimethyl-1H-pyrazol-3-yl group at the 6-position. This compound is of interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of various biologically active molecules .
科学研究应用
4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
作用机制
Target of Action
It’s known that pyrazolo[3,4-d]pyrimidines, a class of compounds to which this molecule belongs, have been associated with various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .
Mode of Action
It’s known that the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine with methylamine produces selectively 4-substituted product, 6-(chloromethyl)-n,1-dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
It’s known that pyrazolo[3,4-d]pyrimidines can affect various biological pathways due to their diverse pharmacological activities .
Result of Action
Compounds in the pyrazolo[3,4-d]pyrimidine class have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine can affect neurotransmission and potentially exhibit neurotoxic effects. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby influencing cellular redox balance .
Cellular Effects
The effects of 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine can alter gene expression patterns and impact cellular metabolism. For instance, it has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
At the molecular level, 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft and prolonged neurotransmission . This compound also binds to and modulates the activity of proteins involved in oxidative stress responses, such as superoxide dismutase, thereby affecting the cellular redox state . Additionally, 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its degradation products can form over extended periods . Long-term studies have shown that prolonged exposure to 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These changes can result in adaptive responses or, in some cases, toxic effects depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as enhanced antioxidant responses and improved cognitive function . At higher doses, 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine can induce toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .
Metabolic Pathways
4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell . The compound’s interaction with cofactors, such as nicotinamide adenine dinucleotide phosphate, plays a crucial role in its metabolic processing .
Transport and Distribution
Within cells and tissues, 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components . Accumulation of 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine in certain tissues can lead to localized effects, which may be beneficial or detrimental depending on the context .
Subcellular Localization
The subcellular localization of 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine is critical for its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine to these compartments . Its presence in these organelles can influence their function, including mitochondrial respiration and protein folding processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Substitution on the Pyrimidine Ring: The pyrimidine ring is then chlorinated at the 4-position using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the 1,5-dimethyl-1H-pyrazol-3-yl group with the chlorinated pyrimidine ring under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反应分析
Types of Reactions
4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine undergoes several types of chemical reactions:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine .
相似化合物的比较
Similar Compounds
- 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 1,5-dimethyl-1H-pyrazol-3-yl group provides additional sites for chemical modification, making it a versatile scaffold for drug design .
属性
IUPAC Name |
4-chloro-6-(1,5-dimethylpyrazol-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-3-8(13-14(6)2)7-4-9(10)12-5-11-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAESREURGTYWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481676.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481677.png)
![1-ethyl-6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481678.png)
![1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481679.png)
![1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481680.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481681.png)
![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481685.png)
